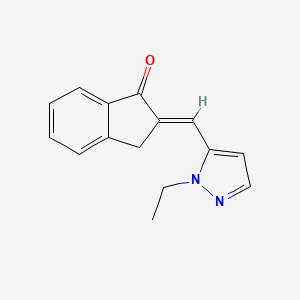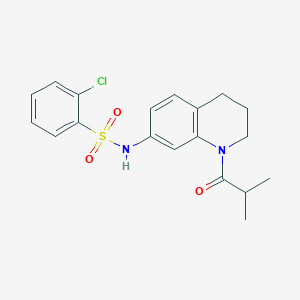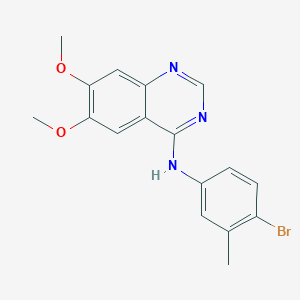
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders.
作用機序
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea activates AMPK by binding to the γ-subunit of the enzyme. This leads to allosteric activation of the enzyme, which in turn leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, as well as cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce lipid accumulation in liver cells. It has also been shown to inhibit cell growth and induce apoptosis in cancer cells. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
One advantage of using 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea in lab experiments is its specificity for AMPK activation. It has been shown to activate AMPK without affecting other kinases, which can reduce off-target effects. One limitation of using this compound is its short half-life, which can make it difficult to maintain consistent levels of activation in cell culture or animal models.
将来の方向性
Future research on 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea could focus on its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. It could also investigate the mechanisms underlying its effects on glucose and lipid metabolism, cell growth and proliferation, and cognitive function. Additionally, future research could explore the development of more potent and selective AMPK activators based on the structure of this compound.
合成法
The synthesis of 1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea involves a multi-step process that starts with the reaction of 3,5-dimethylphenol with epichlorohydrin to form 2-(3,5-dimethylphenoxy)ethanol. The intermediate is then reacted with 4-fluorobenzylamine to form 2-(3,5-dimethylphenoxy)ethyl-4-fluorobenzylamine. The final step involves the reaction of the intermediate with isocyanate to form this compound.
科学的研究の応用
1-(2-(3,5-Dimethylphenoxy)ethyl)-3-(4-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in metabolic diseases, cancer, and neurodegenerative disorders. In metabolic diseases, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. It has also been shown to increase fatty acid oxidation and reduce lipid accumulation in liver cells. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-13-9-14(2)11-17(10-13)23-8-7-20-18(22)21-12-15-3-5-16(19)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXHRDUWCIRQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(3-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2791871.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)



![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2791885.png)
![Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2791887.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B2791892.png)
![4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2791894.png)